molecular formula C17H18N2O4 B5441245 N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]-2-furamide

N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]-2-furamide

Cat. No. B5441245
M. Wt: 314.34 g/mol
InChI Key: VANABOZACBLYRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]-2-furamide, also known as MFCF, is a chemical compound that has been extensively studied for its potential use in scientific research. MFCF is a furan derivative that has been synthesized using various methods, and its mechanism of action has been explored.

Mechanism of Action

The mechanism of action of N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]-2-furamide is not fully understood, but it is thought to act by inhibiting various enzymes and pathways involved in cancer cell growth, inflammation, and pain. N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]-2-furamide has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. By inhibiting acetylcholinesterase, N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]-2-furamide may increase the levels of acetylcholine in the brain, which is important for memory and cognitive function. N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]-2-furamide has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammation and pain.
Biochemical and Physiological Effects:
N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]-2-furamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, inhibition of acetylcholinesterase activity, and inhibition of pro-inflammatory cytokine production. N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]-2-furamide has also been shown to have antioxidant properties, which may contribute to its potential use in the treatment of Alzheimer's disease. Additionally, N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]-2-furamide has been shown to have low toxicity, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]-2-furamide in lab experiments is its low toxicity, which makes it suitable for in vitro and in vivo studies. Additionally, N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]-2-furamide has been shown to have a high level of purity, which is important for ensuring accurate and reproducible results. However, one limitation of using N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]-2-furamide in lab experiments is its relatively low solubility in water, which may limit its use in certain assays.

Future Directions

There are several future directions for research on N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]-2-furamide, including further investigation of its mechanism of action, optimization of its synthesis, and exploration of its potential use in the treatment of various diseases. Additionally, future research could focus on the development of new derivatives of N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]-2-furamide with improved properties, such as increased solubility and potency. Overall, N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]-2-furamide is a promising compound with potential applications in various areas of scientific research.

Synthesis Methods

N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]-2-furamide can be synthesized using a variety of methods, including the reaction of 2-methyl-5-(4-morpholinylcarbonyl)phenylamine with furan-2-carboxylic acid chloride. Another method involves the reaction of 2-methyl-5-(4-morpholinylcarbonyl)phenylamine with furan-2-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The synthesis of N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]-2-furamide has been optimized to increase yield and purity, making it suitable for scientific research.

Scientific Research Applications

N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]-2-furamide has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]-2-furamide has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity and reduce amyloid-beta accumulation in the brain. Additionally, N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]-2-furamide has been studied for its potential use in the treatment of inflammation and pain, as it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[2-methyl-5-(morpholine-4-carbonyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-12-4-5-13(17(21)19-6-9-22-10-7-19)11-14(12)18-16(20)15-3-2-8-23-15/h2-5,8,11H,6-7,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANABOZACBLYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCOCC2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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